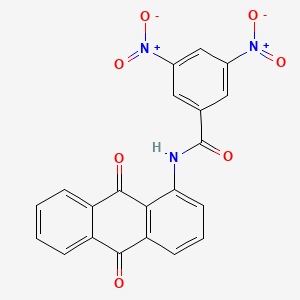![molecular formula C14H12N2S4 B14235717 Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis- CAS No. 501676-71-7](/img/structure/B14235717.png)
Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- is a heterocyclic compound that features a thiazole ring structure Thiazoles are known for their diverse biological activities and are found in many biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- typically involves the reaction of thioamides with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of chloroacetaldehyde and thioformamide to form the thiazole ring. The reaction conditions often require the presence of a catalyst, such as zinc oxide nanoparticles, to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry approaches, such as employing environmentally friendly solvents and catalysts, is also gaining traction in the industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aldehydes, ketones.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Wissenschaftliche Forschungsanwendungen
Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- involves its interaction with various molecular targets and pathways. The thiazole ring can participate in electron-donating and electron-withdrawing interactions, which can modulate the activity of enzymes and receptors in biological systems. This compound may activate or inhibit biochemical pathways, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Bisthiazole: Compounds containing two thiazole rings connected by various linkers.
Thiazolidine: A reduced form of thiazole with a saturated ring structure.
Uniqueness
Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- is unique due to its specific linker structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
501676-71-7 |
|---|---|
Molekularformel |
C14H12N2S4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2-[[4-(1,3-thiazol-2-ylsulfanylmethyl)phenyl]methylsulfanyl]-1,3-thiazole |
InChI |
InChI=1S/C14H12N2S4/c1-2-12(10-20-14-16-6-8-18-14)4-3-11(1)9-19-13-15-5-7-17-13/h1-8H,9-10H2 |
InChI-Schlüssel |
BKOJSSTWFOZTSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NC=CS2)CSC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


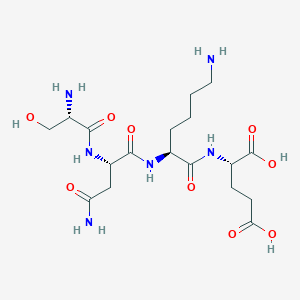
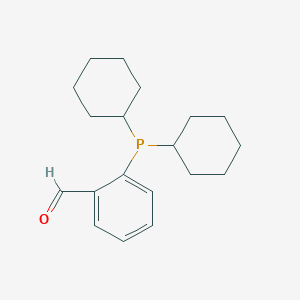

![Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane](/img/structure/B14235652.png)
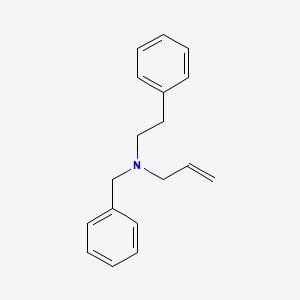


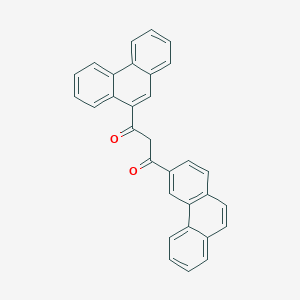

![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
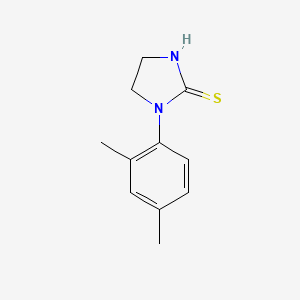
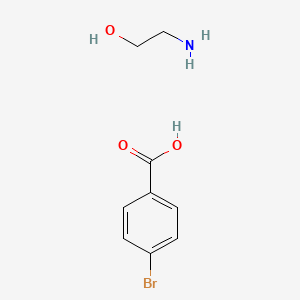
![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
